2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemical compound that belongs to the class of purine nucleosides It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the chlorination of a guanine derivative. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective chlorination of the purine ring. The protected intermediate is then deprotected to yield the final product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is usually achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding guanine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the purine ring.
Reduction Products: Dihydro derivatives of the purine ring.
Hydrolysis Products: Corresponding guanine derivatives.
Scientific Research Applications
2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biochemistry: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.
Pharmacology: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of nucleoside analogs.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cell proliferation. The presence of the chlorine atom enhances its binding affinity to these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: Similar structure but with an amino group instead of a chlorine atom.
2-fluoro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: Similar structure but with a fluorine atom instead of a chlorine atom.
2-iodo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: Similar structure but with an iodine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its enhanced reactivity due to the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to inhibit nucleic acid synthesis also makes it a potent antiviral and anticancer agent.
Properties
Molecular Formula |
C10H11ClN4O5 |
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Molecular Weight |
302.67 g/mol |
IUPAC Name |
2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5+,6?,9-/m1/s1 |
InChI Key |
NDSPCQCIHGSYAS-ACJOCUEISA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl |
Origin of Product |
United States |
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